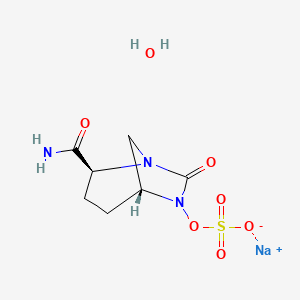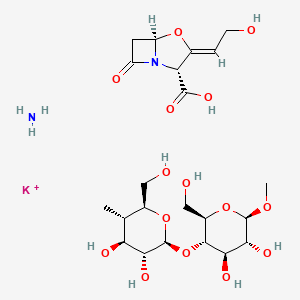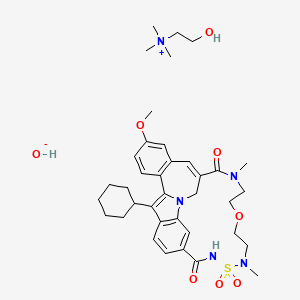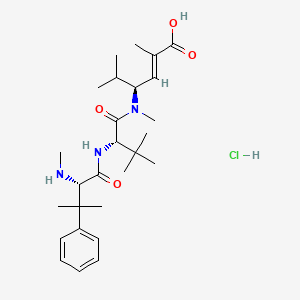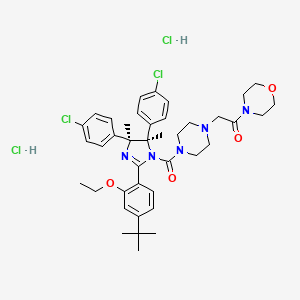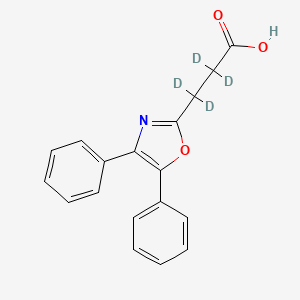
Oxaprozin D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxaprozin D4 is the deuterium labeled Oxaprozin, which is a non-steroidal anti-inflammatory drug (NSAID).
Aplicaciones Científicas De Investigación
Pharmacodynamics and Pharmacokinetics
Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), has been researched extensively for its pharmacodynamic and pharmacokinetic properties. It is primarily used in the treatment of painful rheumatic and inflammatory conditions. Studies have highlighted its effectiveness in managing adult rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, soft tissue disorders, and post-operative dental pain. Its analgesic qualities are particularly noteworthy in conditions like periarthritis of the shoulder, attributed to actions such as the inhibition of COX-1 and COX-2 isoenzymes and modulation of the endogenous cannabinoid system (Todd & Brogden, 1986), (Kean, 2004).
Novel Solid Forms and Synthesis
Research has also explored novel solid forms of oxaprozin to improve its physicochemical properties, such as solubility and dissolution rate, which in turn impact its bioavailability. These advancements include the development of cocrystals and molecular salts with other drugs, offering potential in the development of combination drug therapy for treating inflammation associated with conditions like asthma (Aitipamula et al., 2016).
Analytical Methods for Estimation
Efforts in analytical chemistry have been directed towards developing methods for the estimation of oxaprozin. These methods are crucial for ensuring the quality and efficacy of the drug in clinical settings (Boovizhikannan et al., 2022).
Comparative Efficacy and Safety
Comparisons with other nonsteroidal anti-inflammatory drugs have been a significant focus. Studies comparing oxaprozin's efficacy and safety with other NSAIDs in the treatment of various rheumatic diseases suggest its potential as a viable alternative due to its long half-life, which allows for once-daily dosing and possibly better patient compliance (Caldwell, 1986), (Kean et al., 2002).
Prodrug Development
Innovation in oxaprozin's formulation has led to the development of prodrugs to reduce gastrointestinal complications, a common side effect of NSAIDs. The oxaprozin prodrug has shown significant analgesic, antipyretic, and anti-inflammatory activities in experimental models, with a notable decrease in the ulcer index, suggesting a safer oral NSAID profile (Peesa et al., 2018).
Propiedades
Nombre del producto |
Oxaprozin D4 |
|---|---|
Fórmula molecular |
C18H11D4NO3 |
Peso molecular |
297.34 |
Nombre IUPAC |
2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i11D2,12D2 |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




